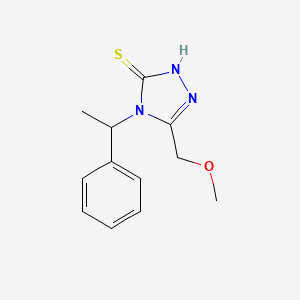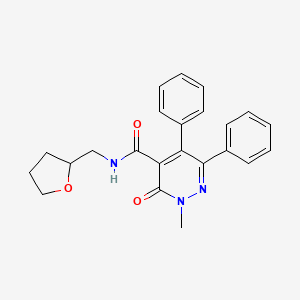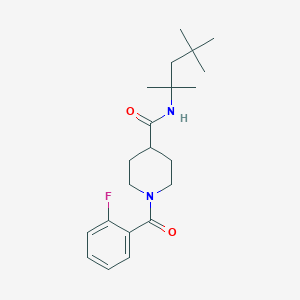
3-(3-methoxy-4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
Descripción general
Descripción
3-(3-methoxy-4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, commonly known as BMF, is a natural compound found in various plants, including the roots of the Chinese herb Radix Angelicae Dahuricae. BMF has gained significant attention in the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mecanismo De Acción
The mechanism of action of BMF is not fully understood. However, studies have suggested that BMF exerts its therapeutic effects by regulating various signaling pathways, including the NF-κB signaling pathway, the PI3K/Akt signaling pathway, and the MAPK signaling pathway. BMF has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
BMF has been shown to have various biochemical and physiological effects. Studies have demonstrated that BMF can reduce the production of inflammatory cytokines, including TNF-α, IL-1β, and IL-6. BMF has also been found to inhibit the activation of NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. Additionally, BMF has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BMF is its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-bacterial effects. BMF is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of BMF research is the lack of clinical studies. Most of the studies conducted on BMF have been in vitro or in animal models, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for BMF research. One area of interest is the development of BMF-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of BMF. Additionally, more research is needed to determine the safety and efficacy of BMF in humans, which could pave the way for the development of clinical trials.
Aplicaciones Científicas De Investigación
BMF has been extensively studied for its potential therapeutic properties. Several studies have shown that BMF exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathway. BMF has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BMF has been shown to have anti-bacterial effects against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(3Z)-3-[(3-methoxy-4-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-4-8-16(9-5-13)19-12-17(20(21)23-19)10-15-7-6-14(2)18(11-15)22-3/h4-12H,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPYZJMZEZOQIW-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)C)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)C)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(3-methoxy-4-methylbenzylidene)-5-(4-methylphenyl)furan-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4755591.png)
![ethyl N-({[1-(4-chlorophenyl)propyl]amino}carbonyl)-beta-alaninate](/img/structure/B4755597.png)
![4-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4755616.png)
![3-ethyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755628.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4755630.png)

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4755647.png)
![5-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4755656.png)


![5-tert-butyl-2-methyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4755677.png)
![N-[4-(4-morpholinyl)benzyl]-N'-phenylurea](/img/structure/B4755683.png)
![1-[4-(4-bromophenoxy)butyl]pyrrolidine](/img/structure/B4755684.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-nitrobenzoate](/img/structure/B4755693.png)